N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Medicinal Chemistry Lead Optimization Physicochemical Properties

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (CAS 2246829-52-5) is a dual-functional building block that combines a pinacol boronate ester for Suzuki–Miyaura cross-coupling with a cyclopropanesulfonamide moiety that introduces conformational rigidity and metabolic stability. The compound features a distinctive 2‑fluoro‑4‑boronate substitution pattern on the aniline ring, setting it apart from non‑fluorinated or differently substituted analogs.

Molecular Formula C15H21BFNO4S
Molecular Weight 341.2
CAS No. 2246829-52-5
Cat. No. B2477162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide
CAS2246829-52-5
Molecular FormulaC15H21BFNO4S
Molecular Weight341.2
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3CC3)F
InChIInChI=1S/C15H21BFNO4S/c1-14(2)15(3,4)22-16(21-14)10-5-8-13(12(17)9-10)18-23(19,20)11-6-7-11/h5,8-9,11,18H,6-7H2,1-4H3
InChIKeySPLQBQLBAPIEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (CAS 2246829-52-5): Procurement-Ready Boronate–Sulfonamide Intermediate for Structure-Focused Medicinal Chemistry


N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide (CAS 2246829-52-5) is a dual-functional building block that combines a pinacol boronate ester for Suzuki–Miyaura cross-coupling with a cyclopropanesulfonamide moiety that introduces conformational rigidity and metabolic stability . The compound features a distinctive 2‑fluoro‑4‑boronate substitution pattern on the aniline ring, setting it apart from non‑fluorinated or differently substituted analogs . Available in solid form at purities of ≥95 % (up to 98 %), it is specifically employed as a key intermediate in the synthesis of kinase inhibitors, ion‑channel modulators, and other bioactive molecules .

Why N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide Cannot Be Interchanged with Other Pinacol Boronate–Sulfonamide Analogs


The presence and position of the fluorine atom critically modulate the electronic character of the boronate ester and the acidity of the sulfonamide NH. In the target compound, the electron‑withdrawing 2‑fluoro substituent ortho to the sulfonamide lowers the pKa of the NH proton, enhances hydrogen‑bond donor capacity, and alters transmetallation rates in Suzuki couplings relative to non‑fluorinated comparators such as N‑[4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl]cyclopropanesulfonamide (CAS 879487‑14‑6) [1]. Furthermore, the 2‑fluoro‑4‑boronate regioisomer directs the boronate vector ortho to the sulfonamide, a geometry that is topologically distinct from the 3‑fluoro‑4‑boronate analog and may lead to divergent exit‑vector orientations in lead‑optimization programs [2]. Simple class‑level substitution therefore risks altering both reactivity and the three‑dimensional pharmacophore, potentially invalidating structure–activity relationships (SAR) established with the target compound [3].

Product-Specific Quantitative Differentiation Evidence for N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide


Molecular Weight Optimization: Impact of 2‑Fluoro Substitution on Lead‑Likeness

The target compound (MW = 341.21 g mol⁻¹) carries a single fluorine atom at the 2‑position, resulting in an 18.0 Da mass increase relative to the most common non‑fluorinated analog N‑[4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl]cyclopropanesulfonamide (CAS 879487‑14‑6; MW = 323.21 g mol⁻¹) . This fluorine‑driven mass penalty is significantly smaller than that imposed by a trifluoromethyl group (ΔMW ≈ 54 Da), allowing retention of favorable lead‑like physicochemical space (MW < 350) while gaining the metabolic and conformational benefits of fluorine [1]. In contrast, the 3‑fluoro‑4‑boronate regioisomer (N‑[3‑fluoro‑4‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl]cyclopropanesulfonamide) possesses an identical molecular formula (C₁₅H₂₁BFNO₄S; MW = 341.21 Da) but a different spatial arrangement of the fluorine and boronate groups [2].

Medicinal Chemistry Lead Optimization Physicochemical Properties

Hydrolytic Stability of the Pinacol Boronate: Effect of the 2‑Fluoro Substituent on Protodeboronation Resistance

A well‑established limitation of aryl pinacol boronate esters is protodeboronation under aqueous or protic conditions, which is particularly rapid for electron‑rich aryl boronates. The target compound incorporates an electron‑withdrawing fluorine substituent ortho to the sulfonamide and para to the boronate, which inductively reduces electron density at the ipso‑carbon of the boronate ester relative to non‑fluorinated comparators [1]. While direct hydrolysis rate constants have not been reported specifically for CAS 2246829‑52‑5, the general principle that ortho‑fluoro substitution enhances the stability of aryl boronates toward protodeboronation is well documented in the literature [2]. This renders the target compound potentially more robust than non‑fluorinated analogs (e.g., CAS 879487‑14‑6 and CAS 1260151‑60‑7) during storage and under aqueous coupling conditions [3].

Synthetic Chemistry Boronate Stability Protodeboronation

Storage and Handling: Comparative Stability Data from Vendor Specifications

The target compound is commercially supplied at ≥98 % purity with a storage recommendation of “sealed in dry, 2–8 °C” by one major vendor . In comparison, the non‑fluorinated analog N‑[4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl]cyclopropanesulfonamide (CAS 879487‑14‑6) is routinely stored at room temperature (RT) across multiple vendors, while the meta‑substituted isomer (CAS 1260151‑60‑7) is also listed with RT storage . The more stringent cold‑storage recommendation for the target compound is consistent with the higher reactivity (or potentially lower intrinsic stability) of the electron‑deficient 2‑fluoro‑4‑boronate system, and it signals to procurement teams that cold‑chain logistics must be factored into sourcing decisions .

Procurement Storage Stability Quality Control

Regioisomeric Differentiation: 2‑Fluoro‑4‑Boronate vs. 3‑Fluoro‑4‑Boronate Exit‑Vector Topology

The target compound places the boronate ester at the 4‑position and the fluorine at the 2‑position (ortho to the sulfonamide‑bearing aniline nitrogen). In the 3‑fluoro‑4‑boronate regioisomer, the fluorine is instead para to the sulfonamide NH and ortho to the boronate [1]. This positional swap changes the dihedral angle between the boronate‑substituted phenyl ring and the plane of the sulfonamide, resulting in a different spatial trajectory (exit vector) for any aryl group introduced via Suzuki coupling [2]. In fragment‑ or structure‑based drug design, even a 1 Å shift in the exit vector can critically alter target‑binding geometry [3]. No quantitative dihedral data are available specifically for CAS 2246829‑52‑5, but the structural distinction is unambiguous from SMILES comparison.

Structure‑Based Drug Design Exit‑Vector Analysis Regioisomer Selection

Best Research and Industrial Application Scenarios for N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide


Lead Optimization of Kinase Inhibitors Requiring Conformationally Constrained Sulfonamide Hinge‑Binders

The cyclopropanesulfonamide moiety provides a rigid, low‑molecular‑weight scaffold that mimics the methanesulfonamide group commonly found in kinase hinge‑binders while offering enhanced metabolic stability and a distinct binding‑site trajectory . The 2‑fluoro substituent ortho to the sulfonamide NH modulates hydrogen‑bond acidity, potentially strengthening the interaction with the kinase hinge region. Subsequent Suzuki coupling at the 4‑boronate position enables rapid diversification to explore kinase selectivity. This compound is therefore ideally suited for fragment‑elaboration campaigns targeting kinases such as EGFR, MEK, or CDK family members.

Synthesis of Pain‑Targeting Nav1.7 Sodium‑Channel Modulators

Multiple cyclopropanesulfonamide derivatives have been reported as potent Nav1.7 inhibitors with IC₅₀ values in the low nanomolar range . The target compound’s boronate ester allows for late‑stage diversification via Suzuki–Miyaura coupling to introduce aryl or heteroaryl groups that occupy the lipophilic pocket of the Nav1.7 voltage‑sensor domain. The 2‑fluoro substitution pattern may further influence selectivity over the Nav1.5 cardiac isoform, a critical safety consideration in ion‑channel drug discovery.

Building Block for Boron‑Containing Carbonic Anhydrase Inhibitors in Boron Neutron Capture Therapy (BNCT)

Pinacol boronate esters derivatized with sulfonamide groups have been systematically explored as carbonic anhydrase (CA) inhibitors, with the boronate functionality serving as a boron‑delivery vehicle for BNCT of hypoxic tumors . The target compound’s dual boronate–sulfonamide architecture makes it a direct precursor for such CA‑targeted boron carriers. The 2‑fluoro substituent may influence CA isoform selectivity (CA IX vs. CA II), a key parameter for tumor‑selective boron delivery .

Chemical‑Biology Probe Development Requiring Click‑Chemistry‑Compatible Boronate Handles

The pinacol boronate ester of the target compound can be directly converted to the corresponding boronic acid or trifluoroborate salt, both of which are competent partners for copper‑catalyzed Chan–Lam couplings and copper‑mediated sulfonylative Suzuki reactions . The 2‑fluoro substituent ortho to the sulfonamide may enhance the rate of the transmetallation step in these processes, as fluorinated aryl boronates generally exhibit faster transmetallation than non‑fluorinated analogs . This makes the compound a valuable starting material for constructing chemical‑biology probes that require robust, high‑yielding conjugation chemistries.

Quote Request

Request a Quote for N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.